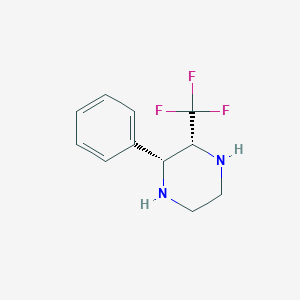
(2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. The presence of a trifluoromethyl group and a phenyl ring attached to the piperazine core makes it a valuable compound in medicinal chemistry and other research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable piperazine precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of (2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of catalytic systems and optimized reaction conditions can enhance the efficiency and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced piperazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction can produce amines, and substitution reactions can introduce various functional groups onto the piperazine ring .
Applications De Recherche Scientifique
(2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of (2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, contributing to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2-Methyl-3-(trifluoromethyl)piperazine: Similar in structure but with a methyl group instead of a phenyl group.
(2R,3R)-2-Phenyl-3-(difluoromethyl)piperazine: Similar but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The uniqueness of (2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine lies in its combination of a trifluoromethyl group and a phenyl ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenyl ring contributes to specific binding interactions with biological targets .
Propriétés
Formule moléculaire |
C11H13F3N2 |
|---|---|
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
(2R,3R)-2-phenyl-3-(trifluoromethyl)piperazine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)10-9(15-6-7-16-10)8-4-2-1-3-5-8/h1-5,9-10,15-16H,6-7H2/t9-,10-/m1/s1 |
Clé InChI |
PPEANHHBJZXYNL-NXEZZACHSA-N |
SMILES isomérique |
C1CN[C@H]([C@H](N1)C2=CC=CC=C2)C(F)(F)F |
SMILES canonique |
C1CNC(C(N1)C2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol](/img/structure/B13046465.png)
![Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13046473.png)
![(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046482.png)
![(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol](/img/structure/B13046492.png)
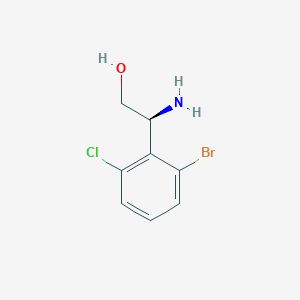

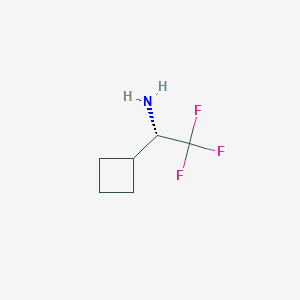

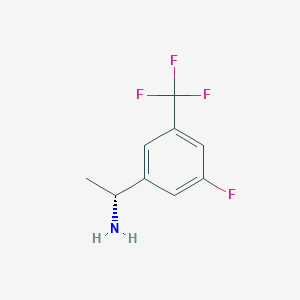


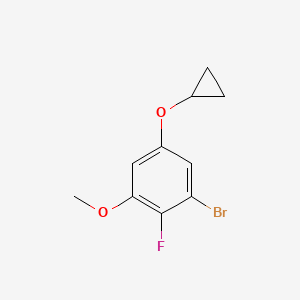
![(S)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13046540.png)
